3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a 1,2-oxazol-5-ylmethoxy group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the reaction of 3-ethoxyphenol with chloroacetic acid to form the corresponding ester, followed by a substitution reaction with 1,2-oxazol-5-ylmethanol. The final step involves the oxidation of the intermediate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often use nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.
Substitution: Substitution reactions can produce ethers or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid stands out due to its unique structure and potential applications. Some similar compounds include:
3-[2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid: Lacks the ethoxy group.
3-[3-Methoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid: Contains a methoxy group instead of an ethoxy group.
3-[3-Ethoxy-2-(1,3-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid: Has a different position for the oxazolylmethoxy group.
These compounds may exhibit different biological activities and chemical properties due to their structural differences.
Properties
IUPAC Name |
(E)-3-[3-ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-2-19-13-5-3-4-11(6-7-14(17)18)15(13)20-10-12-8-9-16-21-12/h3-9H,2,10H2,1H3,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJSIEFTSUBBOM-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=NO2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC2=CC=NO2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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